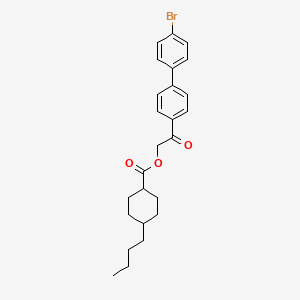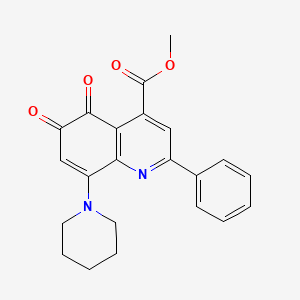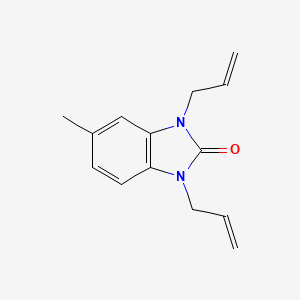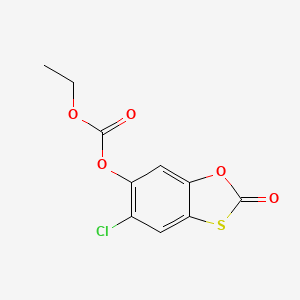![molecular formula C19H17Cl2N2+ B11711888 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓是一种复杂的化合物,以其独特的结构性质和在不同科学领域的潜在应用而闻名。该化合物属于咪唑类衍生物,以其多样的生物和化学活性而闻名。
准备方法
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓的合成通常涉及多步有机反应。一种常见的合成路线包括在受控条件下将合适的先驱体环化。 例如,2,4-二氯苄基氯与合适的胺反应,然后环化,再经过后续的纯化步骤,可以得到所需的化合物 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,确保高产率和高纯度。
化学反应分析
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓会发生多种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以使用还原剂如硼氢化钠进行,形成还原衍生物。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。形成的主要产物取决于所采用的具体反应和条件。
科学研究应用
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓有几个科学研究应用:
化学: 它被用作更复杂有机分子的合成构件,以及各种有机反应中的试剂。
生物学: 该化合物表现出潜在的抗菌和抗真菌特性,使其成为生物学研究的候选者。
医药: 正在进行研究,探索其潜在的治疗应用,包括用作抗菌剂。
作用机理
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性,从而导致各种生物效应。 例如,其抗菌活性可能是由于微生物细胞膜的破坏或必需酶的抑制 。
作用机制
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
1-(2,4-二氯苄基)-3-苯基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-1-鎓可以与其他咪唑衍生物进行比较,例如:
这些化合物具有相似的结构特征,但在取代基方面有所不同,导致它们的化学和生物特性有所不同
属性
分子式 |
C19H17Cl2N2+ |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H17Cl2N2/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23/h1-3,5-6,8-9,11,13H,4,7,10,12H2/q+1 |
InChI 键 |
PNVJNUXQAQDCHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)


![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)

![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)




![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

